Cas no 2171241-56-6 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)

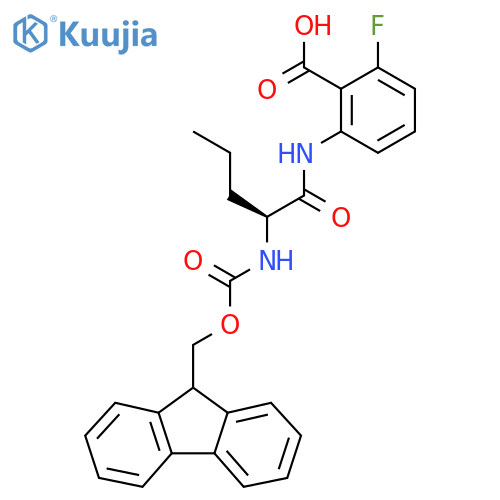

2171241-56-6 structure

商品名:2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid

- 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid

- EN300-1497871

- 2171241-56-6

-

- インチ: 1S/C27H25FN2O5/c1-2-8-23(25(31)29-22-14-7-13-21(28)24(22)26(32)33)30-27(34)35-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-7,9-14,20,23H,2,8,15H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t23-/m0/s1

- InChIKey: ICXWDTZCDZBLDS-QHCPKHFHSA-N

- ほほえんだ: FC1=CC=CC(=C1C(=O)O)NC([C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 476.17475006g/mol

- どういたいしつりょう: 476.17475006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 742

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1497871-0.1g |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 0.1g |

$2963.0 | 2023-05-23 | ||

| Enamine | EN300-1497871-2.5g |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 2.5g |

$6602.0 | 2023-05-23 | ||

| Enamine | EN300-1497871-1000mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1497871-100mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1497871-10000mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1497871-1.0g |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1497871-5.0g |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1497871-10.0g |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1497871-0.05g |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1497871-5000mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-6-fluorobenzoic acid |

2171241-56-6 | 5000mg |

$9769.0 | 2023-09-28 |

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

2171241-56-6 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量